ML402

描述

ML402 是一种噻吩甲酰胺化合物,以其对双孔域钾通道(特别是 K2P2.1 (TREK-1) 和 K2P10.1 (TREK-2))的选择性激活而闻名。 它对 K2P4.1 (TRAAK) 通道无活性

准备方法

合成路线和反应条件

然后,将此中间体与噻吩-2-甲酸酰氯在碱存在下反应,得到 ML402 .

工业生产方法

虽然 this compound 的具体工业生产方法没有广泛记载,但总体方法包括扩大实验室合成工艺。这包括优化反应条件,例如温度、压力和溶剂选择,以确保高产率和纯度。 该化合物通常使用重结晶或色谱等技术进行纯化 .

化学反应分析

反应类型

ML402 主要由于存在氯和酰胺基等反应性官能团而发生取代反应。 它还可以在特定条件下参与氧化和还原反应 .

常见试剂和条件

取代反应: 常见试剂包括胺或硫醇等亲核试剂,它们可以取代氯基团。

氧化反应: 可以使用高锰酸钾或过氧化氢等氧化剂。

还原反应: 常用的还原剂包括氢化铝锂或硼氢化钠.

主要形成的产物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,用胺进行取代反应可以生成酰胺衍生物,而氧化反应可以生成亚砜或砜 .

科学研究应用

Chemical Properties and Mechanism of Action

ML402 is classified as a thiophene-carboxamide compound. It functions by acting as a molecular wedge that stimulates the C-type gate of potassium channels, thereby enhancing their activity. This mechanism is crucial for understanding how this compound can be utilized in various therapeutic contexts, particularly in pain perception and neuroprotection.

Pain Management

This compound has shown promise in modulating pain pathways through its action on TREK channels, which are implicated in the sensation of pain. Research indicates that enhancing TREK channel activity can lead to analgesic effects, making this compound a potential candidate for developing new pain relief medications.

Neuroprotection

The activation of K2P channels by this compound may confer neuroprotective effects during conditions such as ischemia or neurodegenerative diseases. By stabilizing neuronal excitability, this compound could help prevent cell death associated with excessive excitatory signaling.

Anesthetic Applications

Due to its ability to influence pain perception and neuronal excitability, this compound may also find applications in anesthetic protocols, potentially improving patient outcomes during surgical procedures.

Case Study 1: Analgesic Effects of this compound

In a study published in Nature, researchers investigated the analgesic properties of this compound in animal models of neuropathic pain. The results demonstrated a significant reduction in pain behaviors following administration of this compound, supporting its potential as a therapeutic agent for chronic pain management .

Case Study 2: Neuroprotection in Ischemic Models

Another study explored the neuroprotective effects of this compound in models of cerebral ischemia. The findings indicated that treatment with this compound significantly reduced neuronal damage and improved functional recovery post-ischemia, highlighting its therapeutic potential in stroke management .

Discussion

The applications of this compound extend across various fields within pharmacology and neuroscience. Its unique mechanism as a selective K2P channel activator positions it as a valuable tool for both research and therapeutic development. Ongoing studies are essential to fully elucidate its pharmacological profile and optimize its use in clinical settings.

作用机制

ML402 通过与 TREK-1 和 TREK-2 通道选择性过滤器内的隐蔽结合口袋结合发挥作用。 这种结合使通道稳定在一种活跃的“泄漏模式”构象中,这限制了选择性过滤器和周围结构的移动性,从而增强了钾离子的流动 .

相似化合物的比较

类似化合物

ML335: TREK-1 和 TREK-2 通道的另一种选择性激活剂,其结构和功能与 ML402 相似.

亚油酸和二十二碳六烯酸: 也激活 TREK-1 通道的多不饱和脂肪酸,但通过不同的机制.

This compound 的独特性

This compound 的独特性在于它对 TREK-1 和 TREK-2 通道的高度选择性,以及它能够与特定隐蔽口袋结合,而这在其他激活剂中并不常见。 这种特异性使其成为研究钾通道调节详细机制的宝贵工具 .

生物活性

ML402 is a thiophene-carboxamide compound recognized for its selective activation of the two-pore domain potassium channels, specifically K2P2.1 (TREK-1) and K2P10.1 (TREK-2). This compound has gained attention in pharmacological research due to its potential therapeutic applications, particularly in modulating neuronal excitability and pain perception.

This compound acts as a direct activator of TREK-1 and TREK-2 channels. It binds to a cryptic site behind the selectivity filter of these channels, stabilizing the C-type gate, which is crucial for channel activation. This binding mechanism is supported by various studies that indicate this compound's ability to influence selectivity filter dynamics, thereby facilitating ion flow through the channels.

Key Findings:

- Activation Potency : The half-maximal effective concentration (EC50) values for this compound are approximately 13.7 μM for TREK-1 and 5.9 μM for TREK-2, indicating a selective activation profile compared to other potassium channels like K2P4.1 (TRAAK), which this compound does not activate .

- Reversibility : The activation induced by this compound is reversible, demonstrating that the compound can facilitate channel activity without permanent alterations to the channel structure .

Comparative Studies

Research has compared the effects of this compound with other known activators, such as polyunsaturated fatty acids (PUFAs). The studies reveal that while PUFAs can activate TREK-1 channels, this compound provides a more consistent and direct activation without variability in response based on the initial current density .

Data Table: Activation Potency of this compound vs Other Activators

| Activator | Channel | EC50 (μM) | Activation Type |

|---|---|---|---|

| This compound | TREK-1 | 13.7 ± 7.0 | Direct |

| This compound | TREK-2 | 5.9 ± 1.6 | Direct |

| PUFAs | TREK-1 | Variable | Indirect/Variable |

Case Studies

In a study evaluating the effects of this compound on human TREK-1 channels, researchers utilized patch-clamp techniques to assess channel activity in both whole-cell and inside-out configurations. The results indicated that this compound effectively increased ionic currents through TREK-1, with kinetics comparable to those observed with PUFAs, suggesting similar mechanisms of action despite different binding sites .

属性

IUPAC Name |

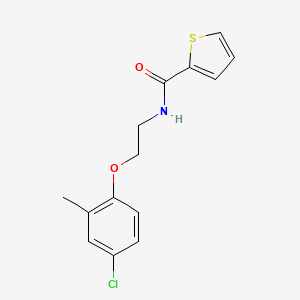

N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S/c1-10-9-11(15)4-5-12(10)18-7-6-16-14(17)13-3-2-8-19-13/h2-5,8-9H,6-7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RULQUKFOBAPKKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCCNC(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298684-44-3 | |

| Record name | N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。